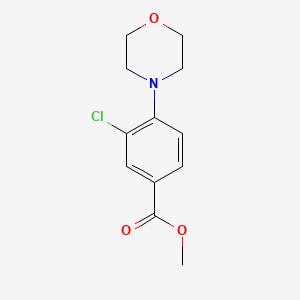

Methyl 3-chloro-4-morpholinobenzoate

Übersicht

Beschreibung

Methyl 3-chloro-4-morpholinobenzoate is an organic compound with the molecular formula C12H14ClNO3 It is a derivative of benzoic acid, featuring a morpholine ring and a chlorine atom attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 3-chloro-4-morpholinobenzoate can be synthesized through a multi-step process. One common method involves the reaction of 3-chloro-4-nitrobenzoic acid with morpholine in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then esterified with methanol to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-chloro-4-morpholinobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Formation of substituted benzoates.

Oxidation: Production of oxidized derivatives with additional functional groups.

Reduction: Formation of reduced benzoates with altered oxidation states.

Hydrolysis: Yielding 3-chloro-4-morpholinobenzoic acid and methanol.

Wissenschaftliche Forschungsanwendungen

Synthesis of Methyl 3-chloro-4-morpholinobenzoate

The synthesis of this compound typically involves the reaction of 3-chloro-4-morpholinobenzoic acid with methanol in the presence of a catalyst. This process can be optimized using various methodologies, including one-pot reactions that enhance yield and reduce reaction time.

Synthesis Overview Table

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 3-Chloro-4-morpholinobenzoic acid | Methanol + Catalyst | 80-90% |

| 2 | Methylation | Heat and Stir | >85% |

Biological Activities

This compound has been studied for its biological activities, particularly as an antimicrobial agent. Research indicates that it exhibits significant activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Antimicrobial Efficacy

A study conducted by researchers evaluated the effectiveness of this compound against MRSA. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating its potential as a therapeutic agent in treating resistant bacterial infections .

Applications in Drug Development

The compound's structure allows it to act as a scaffold for the development of new pharmaceuticals. Its derivatives have been explored for their potential to inhibit specific enzymes involved in bacterial virulence, making it a candidate for developing novel antibiotics.

Drug Development Applications Table

| Application | Target | Outcome |

|---|---|---|

| Antibiotic Development | Sortase A Inhibitors | Effective against MRSA |

| Antiviral Agents | Viral Proteases | Preliminary positive results |

Toxicological Studies

While this compound shows promise in various applications, its safety profile must be thoroughly evaluated. Toxicological assessments have indicated that the compound may cause irritation upon contact and should be handled with care in laboratory settings .

Toxicity Overview Table

| Toxicity Type | Observation | Recommendation |

|---|---|---|

| Skin Irritation | Possible rash on contact | Use protective equipment |

| Respiratory Effects | Irritation upon inhalation | Ensure adequate ventilation |

Wirkmechanismus

The mechanism of action of Methyl 3-chloro-4-morpholinobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 3-morpholinobenzoate: Lacks the chlorine atom, resulting in different reactivity and biological activity.

Methyl 4-morpholinobenzoate: Differently substituted, leading to variations in chemical properties and applications.

Methyl 3-chlorobenzoate:

Uniqueness

Methyl 3-chloro-4-morpholinobenzoate is unique due to the presence of both a chlorine atom and a morpholine ring, which confer distinct chemical reactivity and biological properties. This combination makes it a valuable compound for various research and industrial applications .

Biologische Aktivität

Methyl 3-chloro-4-morpholinobenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article synthesizes available data on its biological activity, including case studies, research findings, and relevant data tables.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Molecular Formula : C₉H₉ClO₂

- Molecular Weight : 188.62 g/mol

The compound features a morpholine ring, which is known for its ability to enhance biological activity through interactions with various biological targets.

Overview

Research has indicated that this compound exhibits significant antimicrobial properties. Its activity has been evaluated against various strains of bacteria and fungi, suggesting a broad spectrum of efficacy.

Case Studies and Findings

- Antifungal Activity : A study demonstrated that derivatives of salicylanilides, including those with similar structural motifs to this compound, displayed potent antifungal activity against Trichophyton mentagrophytes and Candida species. The minimal inhibitory concentrations (MICs) for some derivatives were reported as low as 0.49 µmol/L, indicating strong antifungal potential .

- Antibacterial Activity : In another investigation, compounds structurally related to this compound were found to inhibit bacterial topoisomerases, which are critical targets for antibacterial agents. The lead compounds demonstrated MICs in the low nanomolar range against various Gram-positive and Gram-negative bacteria, including multidrug-resistant strains .

Data Tables

The following table summarizes the antimicrobial activity of this compound and related compounds:

The biological activity of this compound is believed to be related to its ability to interact with specific cellular targets:

- Topoisomerase Inhibition : Similar compounds have been shown to inhibit bacterial topoisomerases, disrupting DNA replication and leading to cell death.

- Membrane Disruption : Antifungal activity may be attributed to the disruption of fungal cell membranes, affecting cell integrity and function.

Eigenschaften

IUPAC Name |

methyl 3-chloro-4-morpholin-4-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3/c1-16-12(15)9-2-3-11(10(13)8-9)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUPAJPGLLULBAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N2CCOCC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701205925 | |

| Record name | Benzoic acid, 3-chloro-4-(4-morpholinyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701205925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314406-49-9 | |

| Record name | Benzoic acid, 3-chloro-4-(4-morpholinyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314406-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-chloro-4-(4-morpholinyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701205925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.